molecular formula C16H18N4O B1452150 1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-58-4

1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B1452150
M. Wt: 282.34 g/mol
InChI Key: OQUNCXOMIXTCAY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazinone, a class of heterocyclic compounds . It has a molecular weight of 280.33 . The IUPAC name is 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N4O/c1-9-3-6-12(7-10(9)2)20-15-13(8-17-20)14(11-4-5-11)18-19-16(15)21/h3,6-8,18H,4-5H2,1-2H3, (H,19,21) .

Scientific Research Applications

Pyridazine and Pyridazinone Derivatives :

  • Summary of the Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
  • Results or Outcomes : The outcomes also vary depending on the specific biological activity being targeted. For example, some pyridazine and pyridazinone derivatives have been used as commercially available drugs and agrochemicals .
  • Potential RIPK1 Inhibitor

    • Summary of the Application : Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases . A compound similar to the one you mentioned, 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one, has been described as a potential RIPK1 inhibitor .
    • Results or Outcomes : The outcomes also vary depending on the specific biological activity being targeted. For example, some pyridazine and pyridazinone derivatives have been used as commercially available drugs and agrochemicals .
  • Synthesis of Furo[3,4-d]pyridazin-1(2H)-one Derivatives

    • Summary of the Application : The synthesis of previously unknown 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one has been proposed and structurally characterized . This study contributes to our understanding of the properties of furo-containing biheterocycles and may have important implications for the development of new biologically active substances .
    • Methods of Application or Experimental Procedures : The synthesis of this new fused biheterocycle is based on the reaction of acetyl-containing furan-3-carboxylates with hydrazine hydrate .
    • Results or Outcomes : The proposed method for the synthesis of an original biheterocycle, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, based on the reaction of acetyl-containing furan-3-carboxylates with hydrazine hydrate, leads to the preparation of the target compound with yields up to 32% .
  • Potential RIPK1 Inhibitor

    • Summary of the Application : Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases . A compound similar to the one you mentioned, 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one, has been described as a potential RIPK1 inhibitor .
    • Results or Outcomes : The outcomes also vary depending on the specific biological activity being targeted. For example, some pyridazine and pyridazinone derivatives have been used as commercially available drugs and agrochemicals .
  • Synthesis of Furo[3,4-d]pyridazin-1(2H)-one Derivatives

    • Summary of the Application : The synthesis of previously unknown 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one has been proposed and structurally characterized . This study contributes to our understanding of the properties of furo-containing biheterocycles and may have important implications for the development of new biologically active substances .
    • Methods of Application or Experimental Procedures : The synthesis of this new fused biheterocycle is based on the reaction of acetyl-containing furan-3-carboxylates with hydrazine hydrate .
    • Results or Outcomes : The proposed method for the synthesis of an original biheterocycle, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, based on the reaction of acetyl-containing furan-3-carboxylates with hydrazine hydrate, leads to the preparation of the target compound with yields up to 32% .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-9(2)14-13-8-17-20(15(13)16(21)19-18-14)12-6-5-10(3)11(4)7-12/h5-9H,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUNCXOMIXTCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 3
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 4
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 5
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 6
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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